6-(Aminomethyl)picolinic acid dihydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) with unit cell dimensions a = 4.97 Å, b = 7.59 Å, and c = 17.37 Å, forming a 1:1 organic salt structure. The asymmetric unit contains one protonated 6-(aminomethyl)picolinic acid cation and one chloride counterion. Key structural features include:
- Bond Geometry : The picolinic acid moiety maintains planarity with C–C bond lengths of 1.39–1.41 Å in the aromatic ring, while the aminomethyl substituent adopts a staggered conformation (C–N bond: 1.47 Å).
- Hydrogen Bonding : N–H···Cl interactions (2.89–3.12 Å) dominate the crystal packing, with additional O–H···O carboxylic interactions (2.65 Å) creating a layered structure.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉ClN₂O₂ |
| Molecular Weight | 188.61 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Volume | 655.01 ų |
| Density | 1.512 g/cm³ |
Table 1: Crystallographic parameters derived from single-crystal X-ray diffraction.
Protonation States and Zwitterionic Properties in Aqueous Media
In aqueous solution (pH 1–7), the compound exhibits dual protonation sites:
- Carboxylic Acid Group : Deprotonates above pH 3.2 (pKa ≈ 2.8)[
Properties
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-6(9-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUBEMKEJGJIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(Aminomethyl)picolinic acid dihydrochloride, a derivative of picolinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological implications, and comparisons with related compounds.
Chemical Structure and Properties
6-(Aminomethyl)picolinic acid dihydrochloride is characterized by its picolinate structure, which is derived from pyridine, combined with an aminomethyl group. This unique structure contributes to its solubility and reactivity in various biological contexts. The molecular formula is C7H10Cl2N2O2, with a molecular weight of approximately 216.66 g/mol.
The biological activity of 6-(aminomethyl)picolinic acid dihydrochloride primarily stems from its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various cellular processes.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially modulate receptor activity, affecting neurotransmission and other signaling pathways.
Pharmacological Applications
Research indicates that 6-(aminomethyl)picolinic acid dihydrochloride may have several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Neuroprotective Effects : Given its structural similarity to neurotransmitter precursors, it may exhibit neuroprotective effects.
- Anticancer Properties : Investigations into its role as a kinase inhibitor have shown promise in cancer treatment contexts.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-(aminomethyl)picolinic acid dihydrochloride, it is useful to compare it with other picolinate derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 6-(aminomethyl)picolinate | Ethyl group addition | Enzyme inhibition |
| Ethyl 4-bromopicolinate | Bromine substitution | Antimicrobial |
| Ethyl 3-aminopicolinate | Amino group at different position | Neurotransmitter modulation |
The presence of the aminomethyl group at the 6-position distinguishes it from other derivatives, potentially enhancing its biological reactivity and therapeutic utility .
Case Studies and Research Findings
Several studies have highlighted the biological effects and therapeutic potential of 6-(aminomethyl)picolinic acid dihydrochloride:
- Antimalarial Studies : In vitro studies demonstrated that compounds similar to 6-(aminomethyl)picolinic acid exhibit significant activity against Plasmodium falciparum, suggesting a potential role in malaria treatment .
- Kinase Inhibition : A review of small molecule kinase inhibitors noted that picolinate derivatives could effectively inhibit specific kinases implicated in cancer progression .
- Inflammatory Response Modulation : Research indicates that picolinic acid derivatives can influence macrophage activation and cytokine production, which may have implications for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
6-(Aminomethyl)picolinic acid dihydrochloride has been investigated for its potential therapeutic effects:
- Drug Development : It serves as a precursor in the synthesis of various pharmaceutical agents. Research indicates that derivatives of this compound can modulate biological pathways related to diseases such as cardiovascular disease and metabolic disorders .
- Cholesterol Regulation : Studies have shown that compounds derived from picolinic acid can induce low-density lipoprotein receptor (LDLR) expression, leading to reduced circulating cholesterol levels in animal models .
Enzyme Inhibition Studies
The compound has been utilized in studies examining enzyme inhibition:
- Protein-Ligand Interactions : Its structure allows it to interact with enzymes and proteins, making it a valuable tool for studying enzyme kinetics and mechanisms.
- Antimalarial Activity : Research has explored the structure-activity relationships of compounds similar to 6-(aminomethyl)picolinic acid, demonstrating potential antimalarial properties against Plasmodium falciparum through various modifications of the core structure .
Materials Science
In materials science, the compound's unique properties are leveraged for:
- Synthesis of Functional Materials : Its ability to form coordination complexes makes it useful for developing new materials with specific electronic or optical properties.
- Catalysis : The aminomethyl group can participate in catalytic reactions, enhancing the efficiency of synthetic processes .
Case Study 1: Antimalarial Research
In a study focusing on antimalarial agents, derivatives of 6-(aminomethyl)picolinic acid were synthesized and tested for their efficacy against Plasmodium falciparum. The results indicated that modifications to the aminomethyl group significantly influenced the compounds' potency, with some achieving IC50 values as low as 0.2 nM .
Case Study 2: Cholesterol Regulation
A series of experiments demonstrated that picolinic acid derivatives could effectively induce LDLR expression in hepatic cells, leading to a significant reduction in circulating cholesterol levels in animal models. This research highlights the potential of these compounds in developing treatments for hypercholesterolemia .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Functional Implications
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 6-(Trifluoromethyl)picolinic acid.
- Biological Activity: The aminomethyl group in the target compound facilitates hydrogen bonding with biological targets, making it valuable in PROTAC design . Sulfonyl derivatives (e.g., 6-((Methylsulfonyl)methyl)picolinic acid) may exhibit enhanced binding to sulfhydryl-containing enzymes . Nitrile-containing analogs (e.g., 6-(2-Aminopropan-2-yl)picolinonitrile) could act as electrophilic warheads in covalent inhibitors .
Stability and Handling
- The target compound is stable as a solid but may degrade under prolonged exposure to moisture due to its hydrochloride form.
- Ester derivatives (e.g., methyl picolinates) are prone to hydrolysis in aqueous environments, limiting their utility in biological assays .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Aminomethyl)picolinic acid dihydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, analogous methods involve using PdCl₂ adducts with phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) to facilitate decarboxylative coupling of picolinic acid derivatives with aryl halides . Optimize efficiency by adjusting catalyst loading (5-10 mol%), solvent polarity (e.g., DMF or THF), and reaction temperature (80-120°C). Monitor reaction progress via TLC or HPLC, and purify using recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing 6-(Aminomethyl)picolinic acid dihydrochloride, and how should data interpretation be approached?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.5-8.5 ppm, methylene groups at δ 3.5-4.5 ppm) and coupling constants .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected for C₇H₉N₂O₂·2HCl).
- X-ray crystallography (if crystalline): Resolve bond lengths and angles to validate stereochemistry .
- Cross-reference data with computational models (e.g., DFT) for ambiguous assignments.
Q. What analytical methods are recommended for quantifying 6-(Aminomethyl)picolinic acid dihydrochloride in research samples, and how are they validated?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Detect at 254 nm .
- Validation : Assess linearity (R² > 0.99), precision (%RSD < 2%), accuracy (spiked recovery 95-105%), and LOD/LOQ (e.g., 0.1 µg/mL) per ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How can researchers design experiments to explore the catalytic applications of 6-(Aminomethyl)picolinic acid derivatives in cross-coupling reactions?
- Methodology :
- Substrate Scope : Test reactivity with diverse aryl bromides and iodides under Pd catalysis.
- Mechanistic Probes : Use deuterated solvents or radical traps to identify intermediates.
- Kinetic Studies : Vary temperature (50-150°C) and measure rate constants to determine activation parameters.
- Reference analogous PdCl₂-phosphine systems for reaction optimization .
Q. What methodologies are employed to assess the stability and degradation pathways of 6-(Aminomethyl)picolinic acid dihydrochloride under various conditions?
- Methodology :
- Forced Degradation : Expose to heat (40-80°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life.
- ICH Compliance : Follow Q1A(R2) guidelines for accelerated stability testing .
Q. What strategies are effective for identifying and quantifying trace impurities in 6-(Aminomethyl)picolinic acid dihydrochloride batches?
- Methodology :
- Impurity Profiling : Spike samples with reference standards (e.g., penilloic acids or aminopenicillanic acid analogs) and use HPLC-DAD/ELSD .
- Structural Elucidation : Isolate impurities via preparative HPLC and characterize using HR-MS/MS and 2D NMR.
- Quantify using external calibration curves with ≤5% error margins .
Q. How can in vitro and in vivo models be utilized to study the biochemical interactions of 6-(Aminomethyl)picolinic acid dihydrochloride?
- Methodology :
- In Vitro : Screen for enzyme inhibition (e.g., IDO or decarboxylases) using fluorometric assays. Optimize IC₅₀ measurements via dose-response curves .
- In Vivo : Administer in rodent models (e.g., 10-100 mg/kg doses) and analyze plasma/tissue distribution via LC-MS/MS.
- Use PICOT frameworks to define study populations, interventions, and outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
